2-Chlorophenyl isocyanate

Übersicht

Beschreibung

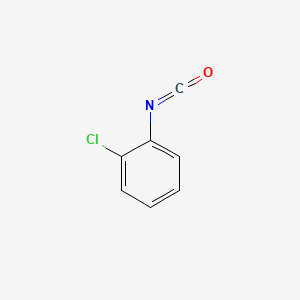

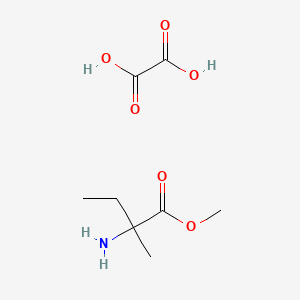

2-Chlorophenyl isocyanate is a chemical compound with the linear formula ClC6H4NCO . It has a molecular weight of 153.57 . It is a clear, colorless liquid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Clc1ccccc1N=C=O .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.273 g/mL at 25 °C . It has a boiling point of 83-84 °C/10 mmHg . It is insoluble in water . The refractive index is 1.5575 .Wissenschaftliche Forschungsanwendungen

Biomonitoring of Exposure to Xenobiotics : Isocyanates like 2-Chlorophenyl isocyanate and others are important intermediates in industrial manufacturing, and their derivatives, such as DNA and protein adducts, serve as biomarkers for monitoring exposure to xenobiotics. A study synthesized and characterized DNA adducts from 4-chlorophenyl isocyanate and developed a method for their low-level detection, indicating their potential in biomonitoring applications (Beyerbach, Farmer, & Sabbioni, 2006).

Enhancing Electronic Device Performance : this compound has been used to modify graphene oxide sheets, which, when combined with conjugated polymers, improve the compatibility and performance of electronic devices. The treatment with this compound results in improved dispersion and morphology in polymer composites, which is beneficial for reducing dark current in photo-diodes, indicating a potential enhancement in the performance of electronic devices (Zheng et al., 2017).

Synthesis of Chlorophenyl Isocyanates : this compound itself is a product of chemical synthesis, with various studies detailing the methods and optimal conditions for its production. This is fundamental for its application in further research and industrial processes. One study specifically mentions the synthesis of 4-chlorophenyl isocyanate, showcasing the importance of understanding the synthesis process of similar compounds (Yan-wei, 2005).

Catalytic Wet Oxidation for Wastewater Treatment : this compound-related compounds have also been explored in the context of wastewater treatment. For example, high-concentration p-chlorophenyl isocyanate wastewater was treated using catalytic wet oxidation technology, indicating its role in environmental management and pollution control (Yong, 2008).

Photocatalytic Degradation of Chlorophenols : 2-Chlorophenol and its derivatives, which include isocyanates, are extensively used in industrial applications. Studies focused on their degradation under natural light using titanium dioxide suspensions doped with copper ions, showcasing a method to reduce environmental impact from such chemicals (Lin et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Chlorophenyl isocyanate is a mono-constituent substance used primarily in laboratory settings for the synthesis of other substances Isocyanates, in general, are known to react with biological molecules containing nucleophilic groups, such as amines and hydroxyls .

Mode of Action

Isocyanates are known to react with nucleophilic groups in biological molecules, forming covalent bonds . This can lead to changes in the structure and function of these molecules, potentially disrupting normal cellular processes.

Biochemical Pathways

Given the reactivity of isocyanates, it is plausible that this compound could interfere with a variety of biochemical processes by modifying key biological molecules .

Pharmacokinetics

Isocyanates are generally poorly soluble in water , which could impact their absorption and distribution in the body. Furthermore, isocyanates are known to react with water, forming CO2 gas , which could influence their metabolism and excretion.

Result of Action

Exposure to isocyanates can lead to a variety of health effects, including respiratory sensitization, skin and eye damage, and acute toxicity if inhaled . These effects are likely the result of the compound’s reactivity with biological molecules .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound is combustible , suggesting that its stability and efficacy could be affected by heat or open flames. Furthermore, the compound reacts with water , which could influence its action in humid environments or in the presence of moisture. It is recommended to use this compound only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-chloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHQUGRVHSJYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062974 | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3320-83-0, 51134-03-3 | |

| Record name | 2-Chlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroisocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-Chlorophenyl isocyanate in materials science?

A: this compound is a versatile building block in polymer chemistry, particularly for synthesizing polyurea materials. For instance, it reacts with 2,7-diaminofluorene to form porous polyurea films via vapor deposition polymerization. These films, characterized by a percolated pore and network structure, exhibit desirable properties such as rigidity and water repellency. [] Furthermore, this compound enhances the compatibility of didodecyl dimethyl ammonium bromide (DDAB)-functionalized graphene oxide with conjugated polymers like poly(3-hexylthiophene). This treatment improves the dispersion of graphene oxide within the polymer matrix, leading to enhanced morphology and potential applications in electronic devices. []

Q2: Can this compound be used to synthesize heterocyclic compounds?

A: Yes, this compound serves as a crucial precursor in the synthesis of 2-aminobenzothiazoles. A copper(I)-catalyzed intramolecular cyclization reaction, utilizing this compound as a starting material, offers a rapid and efficient route for preparing these heterocyclic compounds. []

Q3: Are there established synthetic routes for producing this compound?

A: A common synthetic route involves a three-step process. Firstly, 2-chloronitrobenzene is reduced to 2-chloroaniline. [] Next, 2-chloroaniline is reacted with bis(trichloromethyl) carbonate (triphosgene) to yield this compound. [] This intermediate can then be further reacted to obtain the desired final product, such as 1-(2-Chlorophenyl)-5(4H)-tetrazolinone by condensation with sodium azide. []

Q4: Does this compound find applications in chiral separations?

A: Derivatives of this compound, specifically monochloro-substituted phenyl carbamoylated β-cyclodextrins, have shown promise as chiral stationary phases in high-performance liquid chromatography (HPLC). [] These derivatives facilitate enantiomeric separations based on their distinct interactions with chiral analytes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B7722990.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride](/img/structure/B7722994.png)

![[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)